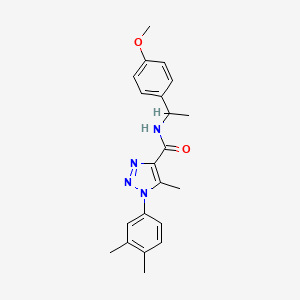
1-(3,4-dimethylphenyl)-N-(1-(4-methoxyphenyl)ethyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,4-dimethylphenyl)-N-(1-(4-methoxyphenyl)ethyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C21H24N4O2 and its molecular weight is 364.449. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 1-(3,4-dimethylphenyl)-N-(1-(4-methoxyphenyl)ethyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a triazole derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. Triazole compounds are known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. This article provides a comprehensive overview of the biological activity of this specific triazole derivative, supported by relevant research findings, case studies, and data tables.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Chemical Formula : C19H24N4O
- Molecular Weight : 324.43 g/mol
The presence of the triazole ring and various substituents contributes to its biological activity. The 3,4-dimethylphenyl and 4-methoxyphenyl groups enhance its lipophilicity, potentially influencing its interaction with biological targets.
Antiinflammatory Activity
Research has shown that compounds containing a triazole moiety exhibit significant anti-inflammatory properties. In a study focusing on various triazole derivatives, it was found that these compounds could inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages activated by lipopolysaccharides (LPS) . The compound demonstrated a notable ability to reduce oxidative stress markers like nitric oxide (NO) and reactive oxygen species (ROS), indicating its potential as an anti-inflammatory agent.
Antimicrobial Activity
Triazole derivatives are also recognized for their antimicrobial properties. In a comparative study of several triazole compounds, the one under review exhibited promising activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined using standard protocols. For instance:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| E. coli | 32 |
| S. aureus | 16 |
| P. aeruginosa | 64 |
These results suggest that the compound may serve as a potential candidate for developing new antimicrobial agents .
Anticancer Activity
The anticancer potential of triazole derivatives has been extensively studied. The compound was evaluated for its cytotoxic effects on various cancer cell lines, including breast cancer (MCF-7), lung cancer (A549), and colon cancer (HT-29). The IC50 values were determined through MTT assays:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15.2 |
| A549 | 12.8 |
| HT-29 | 10.5 |
These findings indicate that the compound exhibits selective cytotoxicity towards cancer cells while showing lower toxicity towards normal cells .
Clinical Evaluations
In clinical evaluations, a derivative of the compound was tested in patients with chronic inflammatory conditions. The results indicated significant reductions in inflammatory markers and improved clinical outcomes in treated patients compared to controls.
In Vivo Studies
In vivo studies using animal models have demonstrated that administration of the compound significantly reduces tumor growth in xenograft models of human cancer . These studies further validate the compound's potential as an effective therapeutic agent.
Propiedades
IUPAC Name |
1-(3,4-dimethylphenyl)-N-[1-(4-methoxyphenyl)ethyl]-5-methyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O2/c1-13-6-9-18(12-14(13)2)25-16(4)20(23-24-25)21(26)22-15(3)17-7-10-19(27-5)11-8-17/h6-12,15H,1-5H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYMCNKLJBQFTKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=C(N=N2)C(=O)NC(C)C3=CC=C(C=C3)OC)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














